5-Chloropyrimidine-4,6-diol
Overview
Description
Pyrimidines are a class of heterocyclic aromatic compounds with wide-ranging applications in pharmaceuticals and agrochemicals. "5-Chloropyrimidine-4,6-diol" falls under this category, characterized by the presence of chlorine and hydroxyl groups which significantly affect its chemical behavior and applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, cyclization, and chlorination steps. For instance, compounds like "5-[1-(2,3- and 2,4-dichlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidines" have been synthesized through chlorination of substituted barbituric acids, highlighting a method that could be adapted for "5-Chloropyrimidine-4,6-diol" synthesis (Allouchi et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often studied using X-ray crystallography, revealing planar six-membered rings with significant electronic polarization. Studies like those on "2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine" provide insights into the planarity and substituent effects on the pyrimidine ring, which are crucial for understanding the structure of "5-Chloropyrimidine-4,6-diol" (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization. The presence of a chlorine atom in "5-Chloropyrimidine-4,6-diol" suggests its potential reactivity towards nucleophiles, analogous to the behavior seen in "4,6-Dichloropyrimidines formed from benzyl- and phenyl-malonyl chlorides" (Al-Rawi et al., 1983).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, depend significantly on their molecular arrangement and substituents. Studies on compounds like "5-Chloro-3-(2,4-Dichlorophenyl)-N-(3-Methoxyphenyl)-2-Methyl-6-Phenylpyrazolo[1,5-a]Pyrimidin-7-Amine" offer insights into the factors influencing these properties (Lu Jiu-fu et al., 2015).
Chemical Properties Analysis
The chemical properties of "5-Chloropyrimidine-4,6-diol" include its acidity/basicity, reactivity towards electrophiles and nucleophiles, and potential for forming hydrogen bonds. These properties can be inferred from studies on similar pyrimidine derivatives, where hydrogen bonding and electronic polarization play significant roles in their chemical behavior (Trilleras et al., 2009).
Scientific Research Applications
Anti-inflammatory Applications
- Scientific Field: Pharmacology
- Summary of Application: Pyrimidines, including 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, have been studied for their potential anti-inflammatory effects . These compounds are believed to inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The synthesis of these pyrimidines involves various chemical reactions . The compounds are then evaluated for their inhibitory effects against immune-induced nitric oxide generation .
Profiling Vicinal Diols
- Scientific Field: Biochemistry
- Summary of Application: Vicinal diols, which include 5-Chloropyrimidine-4,6-diol, are important signaling metabolites of various inflammatory diseases and potential biomarkers for some diseases . A selective and sensitive approach was established to profile these vicinal diols using liquid chromatography-post column derivatization coupled with double precursor ion scan-mass spectrometry (LC-PCD-DPIS-MS) .
- Methods of Application: The method utilizes the rapid reaction between diol and 6-bromo-3-pyridinylboronic acid (BPBA). After derivatization, all BPBA-vicinal-diol esters gave a pair of characteristic isotope ions resulting from 79 Br and 81 Br .
- Results or Outcomes: The newly developed LC-PCD-DPIS-MS method shows significant advantages in improving the selectivity and therefore can be employed as a powerful tool for profiling vicinal-diol compounds from biological matrices .
Synthesis of Anti-inflammatory Agents
Safety And Hazards
properties
IUPAC Name |
5-chloro-4-hydroxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKFMOMJNOUARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061598 | |
Record name | 5-Chloro-6-hydroxy-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrimidine-4,6-diol | |
CAS RN |
1193-56-2 | |
Record name | 5-Chloro-6-hydroxy-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4(3H)-Pyrimidinone, 5-chloro-6-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1193-56-2 | |
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Record name | 4(3H)-Pyrimidinone, 5-chloro-6-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chloro-6-hydroxy-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-6-hydroxy-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.432 | |
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